(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a brominated methoxyphenyl group and a thioxodihydroimidazol-4-one core, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thioxodihydroimidazol-4-one structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted imidazol-4-one compounds .
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the brominated methoxyphenyl group but differs in its sulfonyl chloride functionality.
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Contains a similar brominated methoxyphenyl group but features a benzylidene and hydrazide moiety.
Uniqueness
5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its thioxodihydroimidazol-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-9-3-2-7(12)4-6(9)5-8-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)/b8-5- |
InChI Key |
HCYUMTVWUSXGEG-YVMONPNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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